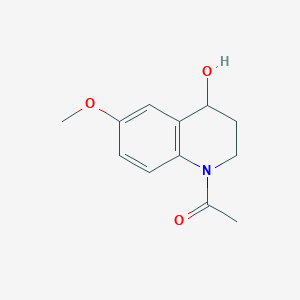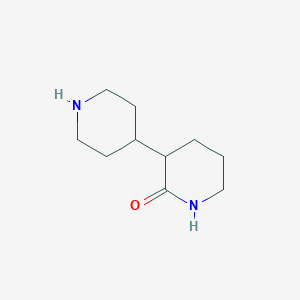
4-(Aminomethyl)-2,5-dimethylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-2,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with an aminomethyl group at the 4-position and two methyl groups at the 2- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,5-dimethylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylbenzyl chloride with ammonia to form 4-(aminomethyl)-2,5-dimethylbenzylamine, which is then oxidized to the corresponding benzoic acid derivative . Another method involves the reduction of 4-nitro-2,5-dimethylbenzoic acid using hydrogen gas in the presence of a palladium catalyst to yield the desired aminomethyl compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through recrystallization, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group in precursor compounds can be reduced to form the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Aminomethyl)-2,5-dimethylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. As an antifibrinolytic agent, it inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This action helps in reducing bleeding and promoting hemostasis .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: A closely related compound with similar antifibrinolytic properties.
Tranexamic acid: Another antifibrinolytic agent used in the treatment of bleeding disorders.
Aminocaproic acid: A compound with similar applications in preventing excessive bleeding.
Uniqueness
4-(Aminomethyl)-2,5-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual methyl groups at the 2- and 5-positions may influence its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(aminomethyl)-2,5-dimethylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-4H,5,11H2,1-2H3,(H,12,13) |
InChI Key |
GGLBJUQHAWAFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B13236311.png)
![2-Methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13236313.png)
![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B13236318.png)
![{2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B13236319.png)
![N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13236323.png)
![Spiro[4.5]decane-8-sulfonyl chloride](/img/structure/B13236324.png)
![[2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine](/img/structure/B13236329.png)

![(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13236335.png)

